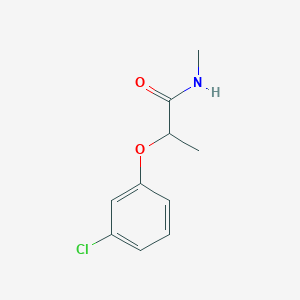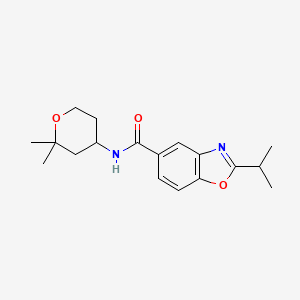![molecular formula C25H26N2O3 B4077601 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide
Descripción general
Descripción
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide, commonly known as BB-94, is a chemical compound that belongs to the class of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinase (MMP) enzymes, which are involved in the degradation of extracellular matrix proteins. Due to its inhibitory properties, BB-94 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BB-94 inhibits the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides by binding to the active site of the enzyme and preventing the cleavage of extracellular matrix proteins. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides are involved in the degradation of various extracellular matrix proteins, including collagen, which is a major component of connective tissue. By inhibiting the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, BB-94 prevents the degradation of connective tissue, thereby reducing tumor growth, inflammation, and cartilage degradation.
Biochemical and Physiological Effects:
BB-94 has been shown to have a number of biochemical and physiological effects, including inhibition of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide activity, reduction of tumor growth and metastasis, reduction of inflammation, and reduction of cartilage degradation in arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BB-94 in lab experiments include its potent inhibitory properties, its ability to inhibit a wide range of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, and its potential therapeutic applications in various diseases. However, the limitations of using BB-94 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For the study of BB-94 include further studies to determine its safety and efficacy in humans, as well as studies to identify new therapeutic applications for the compound. In addition, studies to identify new 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide inhibitors with improved potency and selectivity are needed to develop more effective treatments for cancer, arthritis, and other diseases.
Aplicaciones Científicas De Investigación
BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides have been implicated in the progression of cancer by promoting tumor growth, invasion, and metastasis. BB-94 has been shown to inhibit the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, thereby reducing tumor growth and metastasis in animal models.
In addition, BB-94 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of arthritis. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides have been implicated in the degradation of cartilage in the joints of arthritis patients. BB-94 has been shown to inhibit the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, thereby reducing cartilage degradation and inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-17-30-20-15-13-19(14-16-20)24(28)27-23-12-8-6-10-21(23)25(29)26-22-11-7-5-9-18(22)2/h5-16H,3-4,17H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCIHXYQBDXSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077525.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)

![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)